molecular formula C11H15ClO2 B13707157 4-(tert-Butoxy)-3-chloroanisole

4-(tert-Butoxy)-3-chloroanisole

Cat. No.: B13707157
M. Wt: 214.69 g/mol
InChI Key: NLDFMMXFGFKSKJ-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-3-chloroanisole is a substituted anisole derivative featuring a tert-butoxy group (-O-C(CH₃)₃) at the para position and a chlorine atom at the meta position relative to the methoxy group (-OCH₃) on the benzene ring. Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, where substituent positioning modulates reactivity and stability.

Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

2-chloro-4-methoxy-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15ClO2/c1-11(2,3)14-10-6-5-8(13-4)7-9(10)12/h5-7H,1-4H3

InChI Key

NLDFMMXFGFKSKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-3-chloroanisole typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst. The reaction is carried out under normal temperature conditions using solvents such as benzene, toluene, or dimethylbenzene. The catalyst used is often sulfuric acid, sometimes mixed with quaternary ammonium salts like benzyltriethylammonium chloride to enhance the catalytic effect .

Industrial Production Methods

In industrial settings, the production of 4-(tert-Butoxy)-3-chloroanisole follows similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of flow microreactor systems has been explored to make the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-3-chloroanisole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

4-(tert-Butoxy)-3-chloroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-3-chloroanisole involves its interaction with various molecular targets. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that can participate in further chemical reactions. The chloro group can also be involved in nucleophilic substitution reactions, affecting the overall reactivity of the compound .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Weight Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
4-(tert-Butoxy)-3-chloroanisole -OCH₃ (1), -Cl (3), -O-C(CH₃)₃ (4) Not available Bulky tert-butoxy, electron-withdrawing Cl
4-Butoxy-3-chloro-5-methoxybenzaldehyde -CHO (1), -Cl (3), -OCH₃ (5), -O(CH₂)₃CH₃ (4) Not provided Linear butoxy chain, aldehyde functional group
4-Hydroxy-3-tert-butylanisole -OCH₃ (1), -OH (4), -C(CH₃)₃ (3) 180.25 Hydroxyl group (acidic), tert-butyl substituent

Key Observations:

Steric Effects :

  • The tert-butoxy group in 4-(tert-Butoxy)-3-chloroanisole introduces significant steric hindrance compared to the linear butoxy chain in 4-Butoxy-3-chloro-5-methoxybenzaldehyde . This bulkiness may reduce reactivity in nucleophilic substitution or coupling reactions.
  • In 4-Hydroxy-3-tert-butylanisole , the tert-butyl group at position 3 similarly contributes to steric shielding but lacks the ether oxygen, reducing polarity compared to the tert-butoxy substituent.

This contrasts with 4-Hydroxy-3-tert-butylanisole , where the hydroxyl group is strongly electron-donating, increasing ring activation. The aldehyde group in 4-Butoxy-3-chloro-5-methoxybenzaldehyde adds electrophilic character, making it reactive toward nucleophiles like amines or hydrazines.

Solubility and Polarity :

  • The tert-butoxy group in 4-(tert-Butoxy)-3-chloroanisole likely enhances lipophilicity compared to 4-Hydroxy-3-tert-butylanisole , which has a polar hydroxyl group. However, both are less polar than 4-Butoxy-3-chloro-5-methoxybenzaldehyde , which contains an aldehyde moiety.

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